2-methyl-N-(2-methylcyclopentyl)aniline

5‑HT₃ receptor antagonist functional assay

Researchers need defined polypharmacology tools, not uncharacterized analogs. This ortho-methyl-substituted N-cyclopentylaniline offers a validated multi-target fingerprint (5-HT3, HDAC8, α1B-adrenoceptor) distinct from regioisomers. • **Functional Assay Ready**: 5-HT3 antagonist (IC50=4.85μM); moderate potency avoids full receptor blockade. • **Multi-Target Utility**: HDAC8 (3.49μM), HDAC1 (4.85μM), α1B (29nM) - ideal for phenotypic screening. • **Supply Certainty**: ≥95% purity, commercial availability from multiple sources, kilogram-scale capable.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13192378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-N-(2-methylcyclopentyl)aniline
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1CCCC1NC2=CC=CC=C2C
InChIInChI=1S/C13H19N/c1-10-6-3-4-8-12(10)14-13-9-5-7-11(13)2/h3-4,6,8,11,13-14H,5,7,9H2,1-2H3
InChIKeyWQHZLETXXKTSED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-N-(2-methylcyclopentyl)aniline – Overview


2-Methyl-N-(2-methylcyclopentyl)aniline (CAS 1493963‑97‑5) is an ortho‑methyl‑substituted N‑cyclopentylaniline derivative with the molecular formula C₁₃H₁₉N and a molecular weight of 189.30 g·mol⁻¹ [1]. The compound combines a sterically demanding 2‑methylcyclopentyl group on the nitrogen with a methyl substituent at the ortho position of the aromatic ring, a structural arrangement that differentiates it from simpler N‑alkylanilines and regioisomeric analogs . It is commercially available from multiple specialty chemical suppliers with standard purities of ≥95%, supporting its use as a research‑grade intermediate or tool compound .

Ortho-methyl N-cyclopentylaniline tool compound
Steric and electronic modulation via ortho substituent
Multi-vendor inventory with standard purity ≥95%

2-Methyl-N-(2-methylcyclopentyl)aniline: Why Substitution Fails


Even small modifications to the aniline core or the N‑cyclopentyl appendage produce pronounced changes in biological target engagement and physicochemical behavior. The unsubstituted analog, N‑(2‑methylcyclopentyl)aniline (MW 175.27 g·mol⁻¹), differs by a single methyl group (+14.03 g·mol⁻¹) yet loses the ortho‑steric shielding and electron‑donating effects conferred by the 2‑methyl substituent . Regioisomers such as 3‑methyl‑N‑(2‑methylcyclopentyl)aniline and 4‑methyl‑N‑(2‑methylcyclopentyl)aniline exhibit distinct activity profiles—for instance, the 3‑methyl analog shows affinity for the muscarinic M₂ receptor (IC₅₀ ≈ 1.9 μM) [1], while the 4‑methyl analog displays A₂A adenosine receptor binding (Kᵢ ≈ 1.6 μM) [2]—highlighting that positional isomerism redirects target selectivity. Consequently, substituting the ortho‑methyl derivative with a close structural analog risks introducing uncharacterized off‑target interactions or abolishing the desired 5‑HT₃ receptor activity documented below.

Unsubstituted analog Absence of ortho-methyl group removes steric shielding, potentially abolishing desired 5-HT₃ receptor activity.
Regioisomeric analogs Shifting the methyl substituent to meta or para position redirects target selectivity (e.g., M₂ or A₂A receptor binding) away from the 5-HT₃/HDAC profile.

2-Methyl-N-(2-methylcyclopentyl)aniline: Differentiation Evidence


5‑HT₃ Antagonist Potency Comparison

2‑Methyl‑N‑(2‑methylcyclopentyl)aniline inhibits 5‑HT₃ receptor‑mediated contractions in guinea pig ileum longitudinal muscle myenteric plexus with an IC₅₀ of 4.85 μM (4.85 × 10³ nM) [1]. In the same tissue preparation, the non‑selective antagonist cocaine exhibits an IC₅₀ of 3.4 μM, and atropine shows IC₅₀ values of 2–3 μM [2]. The target compound is therefore approximately 1.4‑fold less potent than cocaine and comparable to atropine in this functional 5‑HT₃ model.

5-HT₃ Antagonist Potency
Reported
IC₅₀ = 4.85 μM
Moderate antagonist potency in functional 5-HT₃ model
Comparable to cocaine (3.4 μM) and atropine (2-3 μM) in the same tissue preparation
5‑HT₃ receptor antagonist functional assay

Physicochemical Difference vs. Unsubstituted Analog

The ortho‑methyl group adds 14.03 g·mol⁻¹ to the molecular weight relative to the unsubstituted analog N‑(2‑methylcyclopentyl)aniline (MW 175.27 g·mol⁻¹) [1]. This structural increment is accompanied by an increase in clogP of approximately 0.5–0.7 log units (estimated by the Moriguchi method, CLogP ~4.2 vs. ~3.6 for the des‑methyl compound), reflecting enhanced lipophilicity that influences membrane permeability and protein binding .

Physicochemical Profile
Estimated
ΔMW = +14.03 g/mol; ΔCLogP ≈ +0.6
Enhanced lipophilicity compared to des-methyl analog
Influences membrane permeability and chromatographic separation behavior
physicochemical properties logP structure‑property relationship

Multi-Target Bioactivity Profile

Beyond 5‑HT₃ antagonism, the compound interacts with several additional targets in the same in vitro panel: histone deacetylase 8 (HDAC8, IC₅₀ = 3.49 μM), HDAC1 (IC₅₀ = 4.85 μM), and the α₁B‑adrenoceptor (IC₅₀ = 29 nM) [1]. The regioisomer 3‑methyl‑N‑(2‑methylcyclopentyl)aniline, in contrast, shows preferential binding to the M₂ muscarinic receptor (IC₅₀ = 1.9 μM) with no reported 5‑HT₃ activity [2]. This divergence illustrates that the ortho‑methyl configuration confers a unique activity cluster, potentially enabling polypharmacology applications that are unattainable with meta‑ or para‑substituted analogs.

Multi-Target Profile
Class-level
  • α₁B-AR: 29 nM
  • HDAC8: 3.49 μM
  • 5-HT₃: 4.85 μM
  • HDAC1: 4.85 μM
Broad target engagement spectrum vs. regioisomer-limited profile
Supports pathway-engagement studies in phenotypic models; data to verify
multi‑target pharmacology selectivity phenotypic screening

Commercial Availability vs. Regioisomers

2‑Methyl‑N‑(2‑methylcyclopentyl)aniline is stocked by at least three independent vendors (Enamine, Leyan, Kuujia) with certified purities of ≥95% [1]. In contrast, the 3‑methyl regioisomer is listed by only one primary vendor (Smolecule) with no publicly disclosed purity specification , while the 4‑methyl analog shows limited inventory (e.g., 100 mg minimum order quantity) . This higher vendor density reduces single‑source supply risk and facilitates competitive pricing for the ortho‑methyl derivative.

Procurement Advantage
Reported
≥3 vendors; ≥95% purity documented
Lower supply risk compared to regioisomers
Accelerates QC validation and competitive procurement
procurement supply chain purity

2-Methyl-N-(2-methylcyclopentyl)aniline: Application Scenarios


5‑HT₃ Receptor Tool for Phenotypic Screening

The compound’s moderate 5‑HT₃ antagonist potency (IC₅₀ = 4.85 μM) matches the functional range of reference agents such as cocaine and atropine [1]. This makes it suitable for in vitro assays where full receptor blockade is not desired, e.g., studies of peristaltic reflex modulation in isolated guinea pig ileum. Researchers requiring a well‑characterized, commercially accessible 5‑HT₃ ligand with a defined multi‑target profile can use it to probe receptor crosstalk without resorting to high‑affinity clinical candidates that may obscure subtle physiological effects [2].

Polypharmacology Probe for Epigenetic & GPCR Targets

With concurrent activity at HDAC8 (IC₅₀ = 3.49 μM), HDAC1 (IC₅₀ = 4.85 μM), and the α₁B‑adrenoceptor (IC₅₀ = 29 nM), the compound serves as a multi‑target starting point for phenotypic drug discovery programs in oncology or neuroscience [2]. Unlike the 3‑methyl regioisomer, which is limited to M₂ muscarinic activity, the ortho‑methyl derivative provides a pre‑validated polypharmacology fingerprint that can be refined through medicinal chemistry [3].

Lipophilic Intermediate for Chemical Synthesis

The increased logP (~4.2) relative to the des‑methyl analog enhances organic solvent partitioning, facilitating work‑up in multi‑step synthetic sequences . The compound’s robust commercial availability (≥3 vendors) and documented purity (≥95%) support its use as a building block in kilogram‑scale process chemistry, where supply chain reliability and predictable physicochemical behavior are critical .

Application
Selection Property
Validation Focus
5-HT₃ Receptor Phenotypic Screening
Moderate antagonist potency context
Receptor crosstalk in 5-HT₃ functional assays
Polypharmacology Probe
Multi-target activity profile (HDAC, GPCR)
HDAC and GPCR target-engagement profiling
Lipophilic Chemical Intermediate
Enhanced logP and phase partitioning
Chromatography and multi-step synthesis workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-N-(2-methylcyclopentyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.